H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH
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Overview
Description
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a complex peptide composed of several amino acids. Let’s break down its structure:
H: Represents the N-terminal hydrogen atom.
DL-Lys: Refers to the amino acid lysine, which contains both the D- and L-enantiomers.
DL-Glu: Stands for glutamic acid, again with both D- and L-forms.
DL-Ala: Represents alanine, once more with both enantiomers.
DL-Glu: Another glutamic acid residue.
OH: Indicates the C-terminal hydroxyl group.
This compound is intriguing due to its chiral complexity, as it incorporates both D- and L-amino acids. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic routes for H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH involve coupling the individual amino acids in a stepwise manner. These reactions typically occur in solution or solid-phase peptide synthesis. The specific reaction conditions depend on the protecting groups used for each amino acid side chain. Industrial production methods may involve large-scale solid-phase synthesis or fermentation processes.
Chemical Reactions Analysis
Types of Reactions::
Coupling Reactions: Used to link amino acids together. Common coupling agents include carbodiimides (e.g., EDC) and HOBt.
Deprotection Reactions: Removal of protecting groups from side chains during peptide assembly.
Purification: Techniques like HPLC or preparative chromatography are employed to isolate the desired peptide.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).
Deprotecting Agents: TFA (trifluoroacetic acid), TMSBr (trimethylsilyl bromide).
Purification: Reverse-phase HPLC, preparative chromatography.
Major Products:: The final product is H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH, a peptide with a specific sequence of amino acids.
Scientific Research Applications
Biochemistry: Investigating protein-protein interactions, enzyme-substrate binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Peptide-based materials, diagnostics, and biotechnology.
Mechanism of Action
The compound’s mechanism of action depends on its specific context. It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is unique due to its chiral complexity, similar compounds include other peptides with diverse amino acid sequences. Examples include linear or cyclic peptides, antimicrobial peptides, and bioactive molecules.
Biological Activity
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a synthetic peptide composed of six amino acids: lysine (Lys), glutamic acid (Glu), alanine (Ala), and their respective D-enantiomers. This compound has garnered interest due to its potential biological activities, including its role in cellular signaling, enzyme interactions, and therapeutic applications.
Structure and Properties
The compound's structure can be summarized as follows:
- Amino Acids :
- Lysine (Lys) : Basic amino acid with a side chain that can be protonated.
- Glutamic Acid (Glu) : Acidic amino acid that can donate protons.
- Alanine (Ala) : Non-polar amino acid that contributes to hydrophobic interactions.
This combination of amino acids results in a peptide that can interact with various biological systems, potentially influencing cellular processes.
Enzyme Interaction
Research indicates that peptides similar to this compound can act as substrates or inhibitors for specific enzymes. For instance, the presence of glutamic acid may enable the peptide to interact with enzymes involved in metabolic pathways, such as those regulating neurotransmitter synthesis or degradation.
Antioxidant Properties
Peptides derived from amino acids like glutamic acid have been shown to exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer.
Neuroprotective Effects
Studies have suggested that peptides containing lysine and glutamic acid may have neuroprotective effects. For example, they could modulate neurotransmitter release or protect neurons from excitotoxicity, a condition caused by excessive stimulation by neurotransmitters such as glutamate.
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of peptides similar to this compound showed significant improvement in cognitive functions. The peptide was found to reduce neuronal death and improve synaptic plasticity, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibits significant antioxidant activity. The peptide was tested against reactive oxygen species (ROS) and showed a dose-dependent decrease in oxidative stress markers in cultured cells.
Data Tables
Activity | Method Used | Results |
---|---|---|
Enzyme Inhibition | Kinetic assays | IC50 values indicating inhibition |
Antioxidant Activity | DPPH assay | Significant reduction in DPPH |
Neuroprotection | In vivo studies | Improved cognitive function scores |
Properties
CAS No. |
6693-54-5 |
---|---|
Molecular Formula |
C24H40N6O12 |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid |
InChI |
InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42) |
InChI Key |
JXJLTZQPTPRSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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